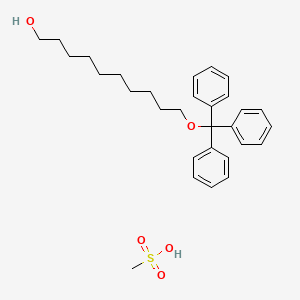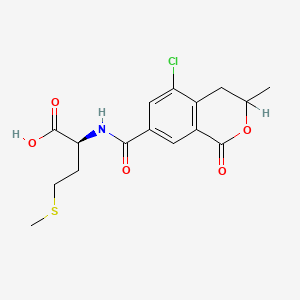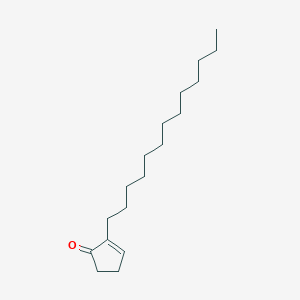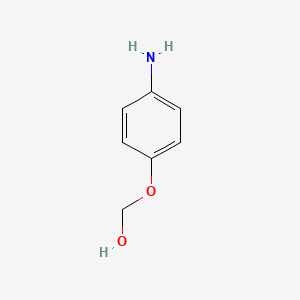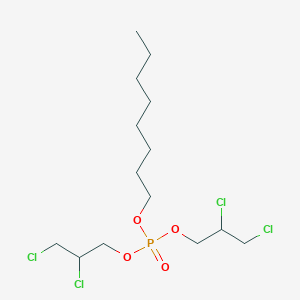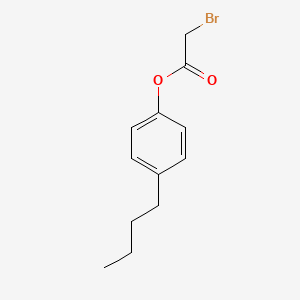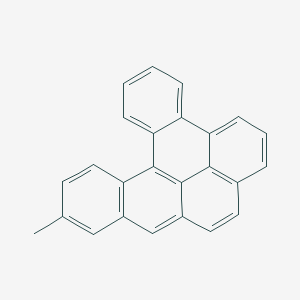![molecular formula C20H34O10 B14496347 Bis(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl) hexanedioate CAS No. 64022-38-4](/img/structure/B14496347.png)
Bis(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl) hexanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl) hexanedioate is a complex organic compound with a unique structure that includes oxirane (epoxide) groups and a hexanedioate (adipate) backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl) hexanedioate typically involves the reaction of hexanedioic acid (adipic acid) with 2-(2-(oxiran-2-ylmethoxy)ethoxy)ethanol. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. The reaction conditions may include elevated temperatures and the removal of water to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain a high-purity product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl) hexanedioate can undergo several types of chemical reactions, including:
Oxidation: The oxirane groups can be oxidized to form diols.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The oxirane groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can react with the oxirane groups under mild conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted products with functional groups such as amines or thiols.
Aplicaciones Científicas De Investigación
Bis(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl) hexanedioate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form hydrogels.
Medicine: Explored for its use in the development of biodegradable materials for medical implants and tissue engineering.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its reactive oxirane groups.
Mecanismo De Acción
The mechanism of action of Bis(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl) hexanedioate is primarily related to its reactive oxirane groups. These groups can undergo ring-opening reactions with nucleophiles, leading to the formation of various functionalized products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions.
Comparación Con Compuestos Similares
Similar Compounds
Bisphenol A diglycidyl ether: Similar in having oxirane groups but differs in the backbone structure.
Bisphenol F diglycidyl ether: Also contains oxirane groups and is used in similar applications but has a different phenolic backbone.
Diethylene glycol diglycidyl ether: Contains oxirane groups and is used in polymer synthesis but has a shorter glycol backbone.
Uniqueness
Bis(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl) hexanedioate is unique due to its combination of oxirane groups and a hexanedioate backbone, which imparts specific properties such as flexibility, biocompatibility, and reactivity. This makes it particularly suitable for applications in biomedical research and the development of advanced materials.
Propiedades
Número CAS |
64022-38-4 |
|---|---|
Fórmula molecular |
C20H34O10 |
Peso molecular |
434.5 g/mol |
Nombre IUPAC |
bis[2-[2-(oxiran-2-ylmethoxy)ethoxy]ethyl] hexanedioate |
InChI |
InChI=1S/C20H34O10/c21-19(27-11-9-23-5-7-25-13-17-15-29-17)3-1-2-4-20(22)28-12-10-24-6-8-26-14-18-16-30-18/h17-18H,1-16H2 |
Clave InChI |
VYBLRPFNCZAABZ-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)COCCOCCOC(=O)CCCCC(=O)OCCOCCOCC2CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


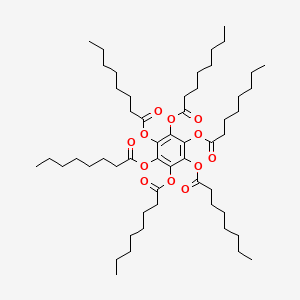
![Acetic acid;2-[1-(2-ethenylphenyl)ethyl]-6-methylphenol](/img/structure/B14496283.png)
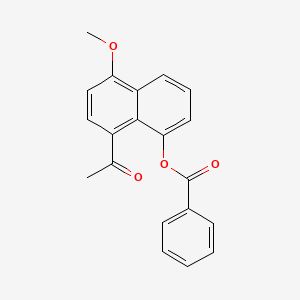
![1-[Chloro-bis(4-phenylphenyl)methyl]-4-phenylbenzene](/img/structure/B14496288.png)
![2,2-Dimethyl-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane](/img/structure/B14496294.png)
![1-[2-(4-Bromoanilino)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14496306.png)
